Ethyl pyrrolidine-3-carboxylate hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of ethyl pyrrolidine-3-carboxylate hydrochloride centers around a five-membered saturated pyrrolidine ring bearing an ethyl carboxylate substituent at the 3-position. The compound exists with the Chemical Abstracts Service registry number 80028-44-0 and maintains structural integrity through ionic interactions between the protonated pyrrolidine nitrogen and the chloride counterion. The stereochemical configuration of the molecule reveals critical asymmetric centers that influence its three-dimensional spatial arrangement and subsequent chemical reactivity patterns.
The pyrrolidine ring adopts a puckered conformation characteristic of five-membered saturated heterocycles, with the nitrogen atom serving as both a structural anchor and a site for protonation in the hydrochloride salt form. Comparative studies of related pyrrolidine derivatives demonstrate that substitution at the 3-position significantly influences the overall molecular geometry and conformational preferences. The ethyl carboxylate group extends from the ring system, creating additional conformational flexibility through rotation about the carbon-carbon and carbon-oxygen bonds within the ester functionality.
Stereochemical analysis reveals that the compound can exist in both enantiomeric forms, with the (S)-enantiomer being commercially available and extensively characterized. The absolute configuration significantly impacts the compound's biological activity and synthetic utility as a chiral building block. The spatial arrangement of substituents around the pyrrolidine ring creates distinct molecular recognition patterns that influence intermolecular interactions and solid-state packing arrangements.
Properties
IUPAC Name |
ethyl pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-3-4-8-5-6;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYKCALHTPKNOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512499 | |
| Record name | Ethyl pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80028-44-0 | |
| Record name | Ethyl pyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl pyrrolidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization and Reduction Route
This method involves the cyclization of alkyl pent-2-ynoate derivatives to form pyrrolidine intermediates, followed by catalytic hydrogenation to yield the pyrrolidine-3-carboxylate ester.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| a) Cyclization | Reaction of alkyl pent-2-ynoate or pent-2-enamide derivatives | Temperature: -30°C to reflux; Solvents: THF, ethyl acetate, dichloromethane, toluene | Cyclization may be catalyzed by trifluoroacetic acid or amine compounds |
| b) Reduction | Catalytic hydrogenation of alkyl 4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylate | Catalyst: Pd/C, PtO2, Raney Nickel; Solvent: alcohols (methanol, ethanol), ethers, esters | Hydrogen pressure and temperature optimized for complete reduction |
| c) Salt formation | Treatment with HCl to form hydrochloride salt | Standard acid-base reaction | Enhances compound stability and crystallinity |
This approach allows for stereochemical control by using optically active starting materials or chiral auxiliaries during cyclization, such as camphorsultam derivatives, to obtain enantiomerically enriched products.
Protection and Functional Group Manipulation Route
An alternative method involves the protection of the pyrrolidine nitrogen and hydroxyl groups, followed by functional group transformations to install the ester and amine functionalities.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| a) Protection | Use of protecting groups such as benzyl or allyloxycarbonyl on the pyrrolidine nitrogen | Solvents: heptane, ethyl acetate; Temperature: 0-70°C | Protecting groups facilitate selective reactions and improve yields |
| b) Hydroxyl activation | Conversion of 3-hydroxy-pyrrolidine derivatives to mesylates or other leaving groups | Reagents: mesyl chloride, triethylamine; Temperature: 0-5°C | Enables nucleophilic substitution for amine introduction |
| c) Amination | Nucleophilic substitution with primary amines to introduce the amino group | Solvent: tetrahydrofuran; Temperature: 0-70°C | High optical and chemical yields reported |
| d) Deprotection and salt formation | Removal of protecting groups and formation of hydrochloride salt | Conditions vary depending on protecting groups | Final purification by silica gel chromatography |
This method is exemplified by the preparation of benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate and its subsequent conversion to ethyl pyrrolidine-3-carboxylate hydrochloride with high enantiomeric excess (e.e. ~97%).
| Parameter | Cyclization & Reduction Route | Protection & Functional Group Manipulation Route |
|---|---|---|
| Starting Materials | Alkyl pent-2-ynoate derivatives | Protected pyrrolidine hydroxy derivatives |
| Key Reactions | Cyclization, catalytic hydrogenation | Protection, mesylation, nucleophilic substitution |
| Catalysts/Reagents | Pd/C, PtO2, Raney Nickel, TFA | Mesyl chloride, triethylamine, primary amines |
| Solvents | Alcohols, ethers, chlorinated hydrocarbons | Heptane, ethyl acetate, tetrahydrofuran |
| Temperature Range | -30°C to reflux | 0-70°C |
| Optical Purity | High with chiral auxiliaries | High (e.e. ~97%) |
| Yield | Generally high, scalable | High, requires purification |
| Advantages | Direct ring formation, fewer steps | Selective functionalization, versatile |
| Disadvantages | Requires hydrogenation setup | Multiple protection/deprotection steps |
- Use of optically active chiral auxiliaries such as camphorsultam during cyclization improves enantiomeric purity and yield.
- Catalytic hydrogenation conditions (catalyst type, pressure, solvent) critically affect the reduction efficiency and stereochemical integrity.
- Protection strategies using benzyl or allyloxycarbonyl groups enable selective transformations and facilitate purification.
- Mesylation of hydroxyl groups followed by nucleophilic substitution with primary amines is a reliable method to introduce the amino functionality with high stereoselectivity.
- Formation of the hydrochloride salt enhances compound stability, crystallinity, and ease of handling for downstream applications.
The preparation of this compound involves sophisticated synthetic routes that balance stereochemical control, yield, and purity. The two main approaches—cyclization followed by reduction, and protection-functionalization sequences—offer complementary advantages. Selection of method depends on available starting materials, desired optical purity, and scale of synthesis. Both methods are well-documented in patent literature and research publications, providing robust protocols for the synthesis of this important chiral intermediate.
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl pyrrolidine-3-carboxylate hydrochloride can undergo hydrolysis under both acidic and basic conditions. The ester bond can be hydrolyzed to yield pyrrolidine-3-carboxylic acid and ethanol:This reaction is significant in organic synthesis, allowing the conversion of the ester into a carboxylic acid, which can further participate in various reactions such as amide formation or decarboxylation.
Nucleophilic Substitution Reactions
The compound is also involved in nucleophilic substitution reactions due to the presence of the carboxylate group. This allows for the formation of various derivatives through nucleophilic attack by amines or alcohols:Where represents a nucleophile such as an amine.
Esterification Reactions
Esterification reactions can be performed using this compound as a reactant, where it reacts with an alcohol in the presence of an acid catalyst to form new esters:This reaction is useful for synthesizing various esters that may have different biological activities.
Synthetic Pathways
Several synthetic routes have been developed for producing this compound:
Hydrogenation Processes
Hydrogenation processes have also been employed to synthesize ethyl pyrrolidine-3-carboxylate from corresponding precursors, utilizing catalysts like palladium-on-carbon or Raney nickel under controlled conditions .
Biological Activities
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
- Role as an Intermediate : Ethyl pyrrolidine-3-carboxylate hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its ability to enhance drug efficacy and specificity makes it a valuable asset in drug formulation .
2. Chiral Synthesis
- Asymmetric Synthesis : The compound's chiral nature allows it to be utilized in asymmetric synthesis, which is crucial for creating enantiomerically pure compounds. This property is particularly important for developing drugs with fewer side effects and improved therapeutic profiles .
3. Biochemical Research
- Enzyme Activity Studies : this compound is employed in studies related to enzyme activity and metabolic pathways. It helps researchers understand biological processes and develop new therapeutic strategies by serving as a substrate or inhibitor in enzymatic reactions .
4. Material Science
- Polymer Formulation : The compound can be used in the formulation of polymers and other materials, providing unique properties such as improved stability and performance. Its reactive ester group allows for further functionalization, making it useful in creating advanced materials .
5. Agricultural Chemistry
- Agrochemical Development : There is potential for this compound to contribute to the development of agrochemicals, leading to more effective pest control solutions that are environmentally friendly .
This compound exhibits several biological activities that make it a subject of interest in medicinal chemistry:
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, indicating its potential application in treating neurological disorders.
- Antimicrobial Properties : Research has shown that derivatives of pyrrolidine compounds can exhibit significant antibacterial effects against strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus), suggesting that this compound may also possess similar antimicrobial activity.
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of pyrrolidine compounds exhibited significant antibacterial effects against various bacterial strains. This compound was included in these investigations, showing promising results in vitro against resistant strains.
Case Study 2: Enzyme Interaction
In silico studies indicated that this compound can effectively bind to specific enzyme targets. These studies utilized molecular docking techniques to predict binding affinities and interaction sites, suggesting its potential as a lead compound for drug development aimed at diseases where enzyme activity is pivotal .
Mechanism of Action
The mechanism of action of ethyl pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target .
Comparison with Similar Compounds
Ethyl vs. Methyl Esters
Key Compounds :
Ethyl pyrrolidine-3-carboxylate hydrochloride (CAS: 80028-44-0)
Mthis compound (CAS: 1099646-61-3)
(S)-Mthis compound (CAS: 1065065-28-2)
Impact of Ester Group :
Substituent Variations on the Pyrrolidine Ring
Key Compounds :
This compound
Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride (CAS: 1099646-61-3)
Ethyl 2-oxopyrrolidine-3-carboxylate (CAS: N/A)
Impact of Substituents :
Stereochemical Variants
Key Compounds :
This compound (racemic)
Ethyl (3S)-pyrrolidine-3-carboxylate hydrochloride (CAS: 1807350-91-9)
Pharmacological Relevance :
- Enantiomers may exhibit differing binding affinities to biological targets. For example, the (3S)-isomer could show enhanced activity in CNS-targeted therapies .
Physicochemical and Spectroscopic Comparison
Solubility and Stability
Biological Activity
Ethyl pyrrolidine-3-carboxylate hydrochloride (EPCC) is a compound of significant interest in medicinal chemistry and biological research due to its structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
EPCC is an ester derivative of pyrrolidine-3-carboxylic acid, represented by the molecular formula with a molecular weight of 179.65 g/mol. The compound features a pyrrolidine ring, which allows it to mimic natural substrates, facilitating interactions with biological macromolecules such as enzymes and receptors.
The biological activity of EPCC primarily arises from its ability to interact with specific molecular targets:
- Enzyme Inhibition : EPCC can act as an inhibitor for various enzymes, modulating metabolic pathways. The ester group undergoes hydrolysis to release the active carboxylic acid, which can interact with enzyme active sites.
- Receptor Binding : The compound's structural similarity to natural substrates enables it to bind to receptors, potentially influencing signaling pathways.
Biological Activities
Research indicates that EPCC exhibits several biological activities:
- Neuroprotective Effects : Preliminary studies suggest that EPCC may have neuroprotective properties, making it a candidate for treating neurological disorders.
- Antimicrobial Properties : Some investigations have shown that EPCC possesses antimicrobial activity against certain bacterial strains, suggesting its potential use in developing new antibiotics.
- Enzyme Mechanism Studies : EPCC serves as a valuable tool for studying enzyme mechanisms and protein-ligand interactions, aiding in the understanding of various biochemical processes.
1. Structure-Activity Relationship (SAR) Studies
A study focused on the SAR of pyrrolidine derivatives found that modifications at the 3-position significantly affected biological activity. EPCC was identified as a promising lead compound due to its favorable binding characteristics and inhibitory effects on specific enzymes involved in metabolic pathways .
2. In Vitro Evaluation
In vitro assays demonstrated that EPCC inhibited the activity of certain enzymes critical for cellular metabolism. For example, it exhibited an IC50 value of approximately 180 μM against a target enzyme related to SARS-CoV-2 replication, highlighting its potential in antiviral drug development .
3. Comparative Analysis with Similar Compounds
A comparative analysis was conducted between EPCC and structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl (S)-pyrrolidine-3-carboxylate | Chiral center at 3-position | Potential neuroprotective effects |
| Ethyl (R)-pyrrolidine-3-carboxylate | Chiral center at 3-position | Antimicrobial properties |
| Pyrrolidine-3-carboxylic acid | Non-esterified form | Different solubility characteristics |
This table illustrates how variations in structure can lead to different biological activities and applications.
Q & A
Q. What are the recommended methods for synthesizing and purifying ethyl pyrrolidine-3-carboxylate hydrochloride, and how is purity validated?
Answer: this compound is typically synthesized via esterification and subsequent salt formation. Purity validation employs High-Performance Liquid Chromatography (HPLC), with ≥95% purity confirmed by retention time and peak area analysis . For purification, recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation .
Q. How should researchers handle solubility challenges and prepare stock solutions for in vitro studies?
Answer: The compound exhibits limited aqueous solubility. For in vitro applications:
Q. What are the optimal storage conditions to ensure compound stability?
Answer:
- Short-term storage: 2–8°C in a desiccator to prevent hydrolysis .
- Long-term storage: -20°C or -80°C in airtight, light-protected containers .
- Monitor degradation via periodic HPLC analysis, especially after prolonged storage.
Advanced Research Questions
Q. Which analytical methods are most effective for characterizing batch-to-batch variability and impurities?
Answer:
Q. How does structural modification of the pyrrolidine ring (e.g., trifluoromethyl substitution) impact pharmacological activity?
Answer:
- Case Study: Methyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 2101775-05-5) shows enhanced metabolic stability due to the electron-withdrawing trifluoromethyl group, making it a preferred scaffold for kinase inhibitors .
- Methodology: Compare IC₅₀ values of analogs in enzyme assays (e.g., serine/threonine kinases) to establish structure-activity relationships (SAR) .
Q. How should researchers address contradictions in solubility data across different studies?
Answer:
Q. What experimental strategies mitigate instability in biological assays (e.g., ester hydrolysis)?
Answer:
- pH Control: Maintain assay buffers at pH 4–6 to minimize hydrolysis of the ester moiety .
- Protease Inhibition: Add serine hydrolase inhibitors (e.g., PMSF) to cell lysates .
- Real-Time Monitoring: Use LC-MS to quantify hydrolyzed byproducts (e.g., pyrrolidine-3-carboxylic acid) during time-course experiments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
